
Methyl tellurocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl tellurocyanate is an organotellurium compound with the chemical formula CH₃TeCN It belongs to the class of tellurocyanates, which are less commonly studied compared to their sulfur and selenium counterparts
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl tellurocyanate can be synthesized by reacting methyl iodide with potassium tellurocyanate in an aprotic solvent such as dimethyl sulfoxide (DMSO). The reaction typically proceeds under mild conditions, with the tellurocyanate ion acting as a nucleophile, displacing the iodide ion from the methyl iodide.
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in laboratory settings can be scaled up with appropriate modifications. The key challenge in industrial production is the handling of tellurium compounds, which require careful control to prevent decomposition and ensure safety.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl tellurocyanate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert it into methyl telluride.
Substitution: It can participate in nucleophilic substitution reactions, where the tellurocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: Methyl telluride.
Substitution: Various organotellurium compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl tellurocyanate has several applications in scientific research:
Propriétés
Numéro CAS |
878011-63-3 |
|---|---|
Formule moléculaire |
C2H3NTe |
Poids moléculaire |
168.7 g/mol |
Nom IUPAC |
methyl tellurocyanate |
InChI |
InChI=1S/C2H3NTe/c1-4-2-3/h1H3 |
Clé InChI |
GXEYBNGHWCHFQA-UHFFFAOYSA-N |
SMILES canonique |
C[Te]C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-Heptoxy-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B14199552.png)
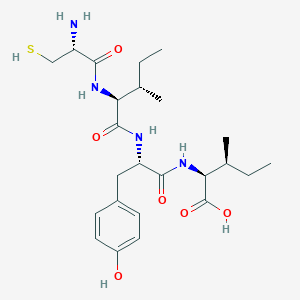
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(methylenesulfanediyl)]dianiline](/img/structure/B14199564.png)
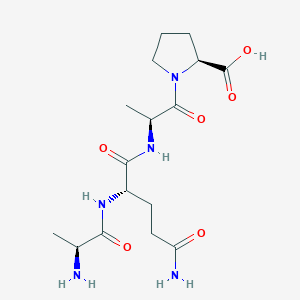
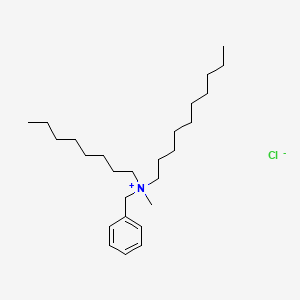
![2,8-Dichloro-5,5-dihexyl-5H-dibenzo[b,d]silole](/img/structure/B14199587.png)


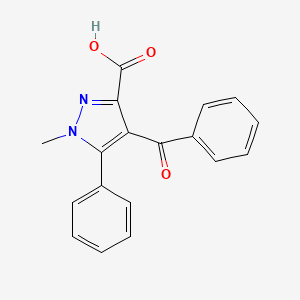

![3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B14199622.png)
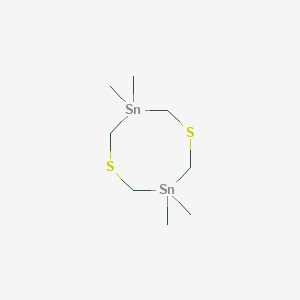

![tert-Butyl [(9-nonyl-9H-carbazol-2-yl)oxy]acetate](/img/structure/B14199652.png)
